2-Phenyl-1H-indole-3-thiol is a sulfur-containing heterocyclic compound characterized by the presence of an indole moiety substituted with a phenyl group and a thiol functional group. It has the molecular formula and features a bicyclic structure typical of indoles, which consists of a fused benzene and pyrrole ring. The thiol group (-SH) contributes to its reactivity and biological properties, making it a subject of interest in medicinal chemistry and organic synthesis.
Research indicates that 2-Phenyl-1H-indole-3-thiol exhibits various biological activities, including:
Several synthetic routes have been developed for the preparation of 2-Phenyl-1H-indole-3-thiol:
2-Phenyl-1H-indole-3-thiol has several potential applications:
Interaction studies involving 2-Phenyl-1H-indole-3-thiol focus on its binding affinity to various biological targets, including enzymes and receptors. These studies are essential for understanding its mechanism of action and potential therapeutic effects. Preliminary data suggest that the compound may interact with specific proteins involved in oxidative stress responses and signal transduction pathways .
2-Phenyl-1H-indole-3-thiol shares structural similarities with other indole derivatives but is distinguished by its unique thiol functional group. Here are some comparable compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1H-Indole | Basic indole structure | Lacks sulfur; serves as a precursor |
| 2-Methylindole | Methyl substitution on indole | No thiol; different biological activity profile |
| Indole-3-acetic acid | Indole with acetic acid substitution | Plant hormone; different biological function |
| 5-Methylindole | Methyl substitution at position 5 | Different reactivity due to methyl group |
The presence of the thiol group in 2-Phenyl-1H-indole-3-thiol enhances its reactivity compared to these similar compounds, making it more versatile in synthetic and biological applications.
The Fischer indole synthesis remains one of the most fundamental and reliable methods for constructing indole derivatives, first developed by Hermann Emil Fischer in 1883 [2] [3]. This classical approach involves the acid-catalyzed cyclization of phenylhydrazones derived from ketones or aldehydes, making it particularly suitable for accessing 2-phenyl substituted indoles [3] [4].
For the synthesis of 2-phenyl-1H-indole precursors, the Fischer indole cyclization typically employs acetophenone and phenylhydrazine as starting materials [2]. The reaction proceeds through the formation of acetophenone phenylhydrazone, which subsequently undergoes cyclization in the presence of polyphosphoric acid at temperatures ranging from 100-120°C [2]. Under these conditions, 2-phenyl-1H-indole can be obtained in yields of 69-78% [5].
The mechanism involves several key steps: initial formation of the phenylhydrazone, tautomerization to the ene-hydrazine form, a [2] [2]-sigmatropic rearrangement, and subsequent cyclization with elimination of ammonia [4]. The reaction conditions significantly influence both yield and selectivity, with temperature control being particularly critical for optimal results [3].
Table 1: Fischer Indole Cyclization Conditions for 2-Phenyl-1H-indole Synthesis
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Polyphosphoric acid | 100-120 | 0.17 | 72-80 | [2] |
| Zinc chloride | 180 | 4 | 86 | [6] |
| Boron trifluoride | Room temperature | 24 | 69-78 | [5] |
The introduction of the thiol functionality at position 3 requires subsequent functionalization of the 2-phenyl-1H-indole core [1]. This can be achieved through electrophilic substitution reactions at the electron-rich C3 position, utilizing thiolating reagents under controlled conditions [1].
The Vilsmeier-Haack reaction provides an efficient route for functionalizing indole derivatives through formylation at the C3 position [7] [8]. This method employs dimethylformamide and phosphorus oxychloride to generate the Vilsmeier reagent, which subsequently reacts with electron-rich aromatic systems [9].
For indole substrates, the Vilsmeier-Haack reaction proceeds readily at room temperature, with the formylation occurring exclusively at the C3 position due to the high electron density at this site [10]. The reaction of 2-phenyl-1H-indole with the Vilsmeier reagent yields 2-phenyl-1H-indole-3-carboxaldehyde, which serves as a versatile intermediate for further functionalization [7] [8].
Recent developments have introduced catalytic versions of the Vilsmeier-Haack reaction, employing phosphorus-based catalytic cycles to reduce the stoichiometric requirement for phosphorus oxychloride [7] [11]. These catalytic methods achieve deuteration levels exceeding 99% when using deuterated dimethylformamide as the formyl source [7] [11].
The formylated intermediate can subsequently undergo nucleophilic substitution reactions with thiol reagents to introduce the desired thiol functionality [8]. The conversion typically requires mild acidic conditions and proceeds through nucleophilic attack at the carbonyl carbon, followed by reduction to yield the corresponding thiol derivative [8].
Table 2: Vilsmeier-Haack Formylation Conditions for Indole Derivatives
| Substrate | Reagent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Phenyl-1H-indole | Dimethylformamide/POCl3 | 25 | 2 | 85-92 | [8] |
| Indole derivatives | Catalytic P(III)/P(V) cycle | 60 | 4 | >90 | [7] |
| N-Protected indoles | Modified Vilsmeier conditions | 80 | 3 | 78-88 | [12] |
Iodine-catalyzed thiolation represents a modern and efficient approach for introducing thiol functionalities into indole derivatives [13] [14]. This methodology leverages the mild oxidizing properties of molecular iodine to facilitate carbon-sulfur bond formation under environmentally benign conditions [15].
The iodine-catalyzed deoxygenative coupling of indolin-3-ones with thiols has emerged as a particularly effective strategy [14]. This process employs 3 mol% iodine in 2,2,2-trifluoroethanol at temperatures ranging from room temperature to 60°C, achieving yields of 52-98% for 3-alkylthio or 3-arylthio substituted indoles [14]. The reaction demonstrates excellent regioselectivity, with carbon-sulfur bond formation occurring specifically at the C3 position [14].
Alternative iodine-mediated approaches utilize heterocyclic thiols and thiones, where iodine catalyzes chemoselective carbon-nitrogen bond formation over traditional sulfenylation pathways [13]. These methods show good tolerance toward various functional groups and proceed under mild conditions without requiring transition metal catalysts [13].
The mechanism of iodine-catalyzed thiolation involves initial activation of the indole substrate through iodine coordination, followed by nucleophilic attack by the thiol reagent [15] [16]. The process generates hydrogen iodide as a byproduct, which can participate in subsequent catalytic cycles [16].
Table 3: Iodine-Catalyzed Thiolation Conditions
| Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Yield Range (%) | Substrate Scope | Reference |
|---|---|---|---|---|---|---|
| 3 mol% I2 | 2,2,2-Trifluoroethanol | 25-60 | 4-12 | 52-98 | Indolin-3-ones | [14] |
| 5 mol% I2 | Aerobic conditions | 80-120 | 2-6 | 65-85 | Aliphatic thiols | [15] |
| 10 mol% I2 | Acetonitrile | 60 | 8 | 40-75 | Aromatic thiols | [14] |
The optimization of synthetic routes to 2-phenyl-1H-indole-3-thiol requires systematic investigation of multiple reaction parameters including temperature, solvent selection, catalyst loading, and reaction time [17] [18]. Modern optimization strategies employ statistical design of experiments approaches to identify optimal conditions while minimizing the number of required experiments [17].
Temperature control represents a critical factor in yield optimization [6] [18]. For Fischer indole cyclization, temperatures between 180-200°C typically provide optimal conversion rates, with the 2-phenyl-1H-indole product obtained in 86% yield under carefully controlled conditions [6]. However, excessive temperatures can lead to decomposition and reduced selectivity [18].
Solvent selection significantly impacts both reaction rate and product selectivity [19] [18]. Polar aprotic solvents such as dimethylformamide and acetonitrile generally provide superior results for indole functionalization reactions [5] [20]. The solubility of 2-phenyl-1H-indole varies considerably across different solvent systems, with measurements indicating enhanced solubility in aromatic solvents compared to aliphatic alternatives [19].
Catalyst optimization studies have demonstrated that catalyst loading directly correlates with reaction efficiency [20]. For iodine-catalyzed thiolation reactions, optimal results are achieved with 10 mol% tetrabutylammonium iodide at 90°C in 1,4-dioxane, providing yields up to 86% [20]. Increasing or decreasing the catalyst loading from this optimum results in diminished yields [20].
Table 4: Optimization Parameters for 2-Phenyl-1H-indole-3-thiol Synthesis
| Parameter | Optimal Range | Impact on Yield | Key Considerations | Reference |
|---|---|---|---|---|
| Temperature | 80-120°C | High | Balance between rate and selectivity | [6] [18] |
| Catalyst Loading | 5-10 mol% | Medium | Cost-effectiveness vs. efficiency | [20] |
| Reaction Time | 4-12 h | Medium | Complete conversion without degradation | [14] [5] |
| Solvent Polarity | Moderate to high | High | Substrate solubility and reaction kinetics | [19] [20] |
The implementation of inert atmosphere conditions consistently improves yields by preventing oxidative side reactions [20]. Nitrogen atmosphere conditions have been shown to increase product yields from 65% to 84% in representative thiolation reactions [20]. Additionally, the use of molecular sieves or other drying agents can enhance reaction efficiency by removing trace water that may interfere with the desired transformations [21].
The thiol-disulfide exchange dynamics of 2-phenyl-1H-indole-3-thiol represent a fundamental aspect of its chemical reactivity. This process follows well-established mechanistic pathways characteristic of thiol compounds, but with unique features attributable to the indole framework and phenyl substitution.
The classical thiol-disulfide interchange reaction proceeds through a nucleophilic substitution mechanism, specifically an SN2-type pathway [1] [2]. The reaction involves the deprotonated thiolate anion as the nucleophile, which attacks the sulfur atom of a disulfide bond, resulting in the formation of a new disulfide bond and the release of another thiolate. For 2-phenyl-1H-indole-3-thiol, this mechanism is particularly relevant due to the electron-rich nature of the indole ring system, which can influence the nucleophilicity of the thiol group.
The rate constants for uncatalyzed thiol-disulfide exchange reactions typically range from 0.1 to 10 M⁻¹s⁻¹ at pH 7 and 25°C [1]. However, the presence of the indole ring system in 2-phenyl-1H-indole-3-thiol can significantly alter these kinetics. The electron-donating properties of the indole nitrogen and the extended conjugation through the phenyl substituent enhance the nucleophilicity of the thiol group, potentially increasing the rate of exchange reactions.
| Reaction Type | Rate Constant (M⁻¹s⁻¹) | Conditions | Reference |
|---|---|---|---|
| Uncatalyzed thiol-disulfide exchange | 0.1-10 | pH 7, 25°C | Fava et al. [1] |
| Protein disulfide isomerase (PDI) | 10⁴-10⁶ | Enzymatic | General enzyme kinetics [1] |
| Thioredoxin (Trx) | 10⁴-10⁶ | Enzymatic | General enzyme kinetics [1] |
| Force-dependent exchange (100 pN) | 6.54 | 12.5 mM DTT | Single molecule studies [3] |
| Force-dependent exchange (400 pN) | 27.6 | 12.5 mM DTT | Single molecule studies [3] |
The transition state for thiol-disulfide exchange exhibits a linear trisulfide-like structure, with the negative charge delocalized primarily on the attacking and leaving sulfur atoms [1]. In the case of 2-phenyl-1H-indole-3-thiol, the indole ring system can provide additional stabilization to this transition state through resonance effects, potentially lowering the activation energy barrier.
Force-dependent studies have revealed that mechanical stress can significantly accelerate thiol-disulfide exchange reactions [3]. The application of force reduces the activation energy barrier by approximately 2 kJ/mol per 100 pN of applied force, suggesting that conformational changes in the molecular structure can dramatically influence reaction kinetics.
The intramolecular versus intermolecular nature of the exchange reaction also plays a crucial role in determining the overall rate. Intramolecular reactions benefit from favorable entropy considerations and reduced conformational flexibility, often resulting in rate enhancements of several orders of magnitude [1]. For 2-phenyl-1H-indole-3-thiol derivatives containing multiple thiol groups, intramolecular cyclization reactions may compete with intermolecular exchange processes.
The electrophilic substitution reactivity at the C3 position of 2-phenyl-1H-indole-3-thiol is governed by the electronic properties of the indole ring system and the influence of both the phenyl and thiol substituents. Indole derivatives are exceptionally reactive toward electrophilic aromatic substitution, with rate constants approximately 10¹³ times greater than benzene [4].
The preference for C3 substitution in indole derivatives arises from the relative stability of the resulting carbocation intermediate [5]. When electrophilic attack occurs at the C3 position, the positive charge can be stabilized through resonance with the nitrogen lone pair without disrupting the aromaticity of the benzene ring [6]. This contrasts with C2 attack, where stabilization of the positive charge requires disruption of the benzene ring aromaticity.
| Indole Derivative | Preferred Position | Relative Reactivity | Electronic Effect |
|---|---|---|---|
| Unsubstituted indole | C3 | 10¹³ × benzene | Electron-rich pyrrole ring [4] |
| 2-Phenylindole | C3 | Enhanced | Phenyl conjugation [5] |
| 3-Methylindole | C2 | Moderate | C3 occupation forces C2 [5] |
| 5-Methoxyindole | C3 | Enhanced | Electron donation [7] |
| 5-Nitroindole | C3 | Greatly reduced | Strong electron withdrawal [7] |
The presence of the phenyl group at the C2 position in 2-phenyl-1H-indole-3-thiol introduces additional electronic effects that influence the reactivity at C3. The phenyl substituent can participate in extended conjugation with the indole π-system, potentially enhancing the electron density at the C3 position and increasing its nucleophilicity toward electrophiles [8].
The thiol group at the C3 position significantly alters the electronic environment of the indole ring. Sulfur is less electronegative than oxygen, and the thiol group can act as both an electron-donating and electron-withdrawing substituent depending on the reaction conditions. Under basic conditions, the thiolate anion formed by deprotonation is strongly electron-donating, which can activate the indole ring toward further electrophilic substitution at alternative positions [9].
Mechanistic studies have revealed that the rate-determining step in indole electrophilic substitution is typically the formation of the σ-complex intermediate [10]. The subsequent deprotonation step is generally fast, particularly in the presence of bases or nucleophiles that can facilitate proton removal. For 2-phenyl-1H-indole-3-thiol, the presence of the thiol group can provide an internal base for this deprotonation step, potentially accelerating the overall reaction rate.
The regioselectivity of electrophilic substitution in 2-phenyl-1H-indole-3-thiol is also influenced by steric factors. The bulky phenyl group at C2 and the thiol group at C3 create steric hindrance that can direct incoming electrophiles to alternative positions, such as C5 or C6 on the benzene ring [5]. This steric control can be exploited to achieve selective functionalization at specific positions.
The oxidative coupling and dimerization tendencies of 2-phenyl-1H-indole-3-thiol are primarily governed by the reactivity of the thiol functional group and the electronic properties of the indole ring system. These processes can occur through multiple pathways, leading to diverse product distributions depending on the reaction conditions and oxidants employed.
The most straightforward oxidative coupling reaction involves the formation of disulfide bonds between two molecules of 2-phenyl-1H-indole-3-thiol [11]. This process typically occurs under mild oxidative conditions, such as exposure to atmospheric oxygen or treatment with hydrogen peroxide. The reaction proceeds through the initial formation of thiyl radicals, which subsequently couple to form the disulfide bond.
| Oxidation Method | Product Type | Selectivity (%) | Reaction Conditions |
|---|---|---|---|
| Oxygen (air oxidation) | Disulfide dimers | 85-95 | Ambient, mild [11] |
| Hydrogen peroxide | Disulfide + oxidation products | 70-85 | Aqueous, mild heating [11] |
| Ammonium dichromate | Disulfide formation | 90-95 | Silica support, RT [12] |
| Palladium-catalyzed aerobic | C-C coupled products | 45-89 | 120°C, O₂ atmosphere [13] |
| Manganese-catalyzed | 3-Oxindole derivatives | 80 | pH 8.5, TFE cosolvent [14] |
The mechanism of thiol oxidation to disulfide can proceed through several pathways. Under aerobic conditions, the process typically involves the formation of a hydroperoxide intermediate, followed by reaction with another thiol molecule to generate the disulfide and water [11]. The presence of metal catalysts or other oxidizing agents can facilitate this process by providing alternative electron transfer pathways.
The indole ring system in 2-phenyl-1H-indole-3-thiol can also participate in oxidative coupling reactions, particularly at the C3 position [13]. Palladium-catalyzed aerobic oxidative cross-coupling reactions have been developed that can selectively couple indoles with aromatic compounds, forming C-C bonds rather than disulfide bonds. These reactions typically require elevated temperatures and specialized ligand systems to achieve good selectivity.
The competition between disulfide formation and indole ring oxidation depends on the specific reaction conditions and the nature of the oxidizing agent. Strong oxidizers, such as manganese-based catalysts, can promote oxidation of the indole ring at the C3 position, leading to the formation of 3-oxindole derivatives [14]. This selectivity arises from the high nucleophilicity of the indole C3 position and its susceptibility to oxidative dearomatization.
Dimerization reactions can also occur through radical coupling mechanisms involving the indole ring system. The formation of 3,3'-biindole dimers has been observed under certain oxidative conditions, particularly when the thiol group is protected or when the oxidation conditions favor radical formation at the indole ring rather than the thiol group [15].
The stereochemistry of oxidative coupling products is influenced by the steric bulk of the phenyl substituent at C2. This bulky group can hinder the approach of coupling partners, leading to preferential formation of specific diastereomers or regioisomers. The conformational flexibility of the molecule also plays a role in determining the product distribution, as different conformations may favor different coupling modes.
The substituent effects on indole ring reactivity in 2-phenyl-1H-indole-3-thiol are multifaceted, involving both electronic and steric contributions from the phenyl group at C2 and the thiol group at C3. These substituents fundamentally alter the electronic distribution within the indole ring system and modify the reactivity patterns compared to unsubstituted indole.
The phenyl substituent at the C2 position exerts significant electronic effects through conjugation with the indole π-system [8]. This conjugation can extend the delocalization of electrons throughout the molecular framework, potentially increasing the electron density at certain positions while decreasing it at others. The nature of these effects depends on the substitution pattern of the phenyl ring itself.
| Compound | HOMO-LUMO Gap (eV) | λmax (nm) | Electronic Character | NLO Response (×10⁻³⁰ esu⁻¹cm⁵) |
|---|---|---|---|---|
| 2-Phenylindole | 3.85 | 341 | Neutral | 9 [8] |
| 2-(4-Nitrophenyl)indole | 3.05 | 434 | Strong electron withdrawal | 115 [8] |
| 2-(4-Methoxyphenyl)indole | 3.84 | 345 | Moderate electron donation | 12 [8] |
| 2-(4-Chlorophenyl)indole | 3.82 | 348 | Weak electron withdrawal | 15 [8] |
| 2-(4-Hydroxyphenyl)indole | 3.79 | 352 | Moderate electron donation | 11 [8] |
Electron-withdrawing substituents on the phenyl ring, such as nitro groups, significantly reduce the HOMO-LUMO energy gap from 3.85 eV to 3.05 eV, indicating enhanced conjugation and charge transfer character [8]. This reduction in energy gap correlates with increased nonlinear optical response, with 2-(4-nitrophenyl)indole showing a 12-fold enhancement in NLO properties compared to the unsubstituted 2-phenylindole.
Conversely, electron-donating substituents on the phenyl ring, such as methoxy, hydroxy, or amino groups, have more modest effects on the electronic properties. These groups slightly reduce the HOMO-LUMO gap but to a much lesser extent than electron-withdrawing groups [8]. The asymmetric nature of these effects suggests that the indole ring system is more sensitive to electron withdrawal than to electron donation through the phenyl substituent.
The thiol group at the C3 position introduces additional complexity to the electronic structure. Sulfur is a soft, polarizable heteroatom that can participate in both σ and π interactions with the indole ring system [9]. The thiol group can act as an electron donor through its lone pairs, but it can also act as an electron acceptor through its empty d orbitals, leading to ambiphilic behavior.
The presence of the thiol group significantly affects the reactivity toward electrophilic substitution at other positions on the indole ring. The thiol group can participate in hydrogen bonding interactions that influence the conformation of the molecule and the accessibility of different reactive sites [16]. Additionally, the thiol group can undergo tautomeric equilibria, such as thiol-thione tautomerism, which can further modulate the electronic properties of the indole ring.
Steric effects also play a crucial role in determining the reactivity patterns of 2-phenyl-1H-indole-3-thiol. The phenyl group at C2 creates significant steric hindrance that can block access to certain positions on the indole ring [7]. This steric hindrance is particularly pronounced for reactions that require the approach of bulky reagents or that involve the formation of sterically demanding intermediates.
The combined electronic and steric effects of the phenyl and thiol substituents create a unique reactivity profile for 2-phenyl-1H-indole-3-thiol. The electron-rich nature of the indole ring is maintained, but the regioselectivity and reaction rates are significantly modified compared to simpler indole derivatives. This modification can be exploited for selective functionalization reactions that would not be possible with unsubstituted indole.